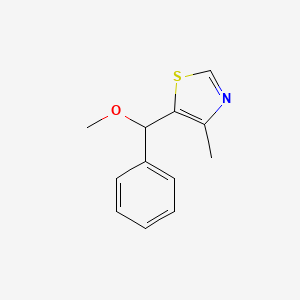
Methyl 1-(4-Methyl-5-thiazolyl)-1-phenylmethyl Ether
Cat. No. B8367198
M. Wt: 219.30 g/mol
InChI Key: YCUVBXMAWBEKQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05849921
Procedure details


Sodium hydride (80% dispersion in mineral oil, 80 mg) was added to a stirred solution of 1-(4-methyl-5-thiazolyl)-1-phenyl-methanol (500 mg) in dry N,N-dimethylformamide (10 ml) at 0° C. After 10 minutes, methyl iodide (0.15 ml) was added. The mixture was allowed to warm to room temperature and after a further 30 minutes the mixture was evaporated to dryness. The residue was purified by flash chromatography to give the title compound.



Identifiers


|
REACTION_CXSMILES
|
[H-].[Na+].[CH3:3][C:4]1[N:5]=[CH:6][S:7][C:8]=1[CH:9]([C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)[OH:10].[CH3:17]I>CN(C)C=O>[CH3:3][C:4]1[N:5]=[CH:6][S:7][C:8]=1[CH:9]([O:10][CH3:17])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1 |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
80 mg
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
|
Name
|
|
|
Quantity
|
500 mg
|
|
Type
|
reactant
|
|
Smiles
|
CC=1N=CSC1C(O)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
0.15 mL
|
|
Type
|
reactant
|
|
Smiles
|
CI
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was evaporated to dryness
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by flash chromatography
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

